6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid
Overview
Description
6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid is a complex organic compound that belongs to the benzofuran class of compounds. . This particular compound features a bromine atom, a methoxyphenyl group, and a carboxylic acid functional group, making it a unique and versatile molecule for scientific research.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may target cellular proliferation pathways.
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . The compound may interact with its targets in a manner that modulates their function, leading to downstream effects on cellular processes.
Biochemical Pathways
It’s known that benzofuran derivatives can influence various biochemical pathways, potentially including those involved in cell proliferation .
Result of Action
Some benzofuran derivatives have been shown to inhibit cell growth , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.
Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the specific reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents, such as 6-chloro-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures, such as 6-bromo-2-(2-(4-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid.
Uniqueness
6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-2-[2-(3-methoxyphenyl)propan-2-yl]-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-19(2,11-5-4-6-13(9-11)23-3)17-16(18(21)22)14-8-7-12(20)10-15(14)24-17/h4-10H,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYJTUTYBSEGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C2=C(C3=C(O2)C=C(C=C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142577 | |
Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095616-86-5 | |
Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095616-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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